![molecular formula C18H20N2O B3009392 [2-(2,5,6-Trimethylbenzimidazolyl)ethoxy]benzene CAS No. 931682-75-6](/img/structure/B3009392.png)

[2-(2,5,6-Trimethylbenzimidazolyl)ethoxy]benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

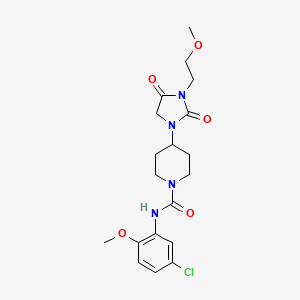

The compound [2-(2,5,6-Trimethylbenzimidazolyl)ethoxy]benzene is a benzimidazole derivative, which is a class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse range of biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzimidazole derivatives and their properties, which can provide insights into the characteristics of this compound.

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For example, paper describes the synthesis of a benzothiazole derivative by condensation of 2-amino-benzenethiol with 3,4,5-trimethoxybenzaldehyde. Similarly, paper discusses the reaction of 2-aminobenzimidazole with bifunctional carboxylic acid derivatives to form pyrimido[1,2-a]benzimidazolones. These methods suggest that the synthesis of this compound could involve a condensation reaction between a 2,5,6-trimethylbenzimidazole and an appropriate ethoxybenzene derivative.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. In paper , the benzimidazole ring system is described as making a dihedral angle with the attached benzene ring, indicating the three-dimensional conformation of the molecule. For this compound, the presence of the ethoxy group would likely influence the overall molecular conformation and possibly the dihedral angle between the benzimidazole and benzene rings.

Chemical Reactions Analysis

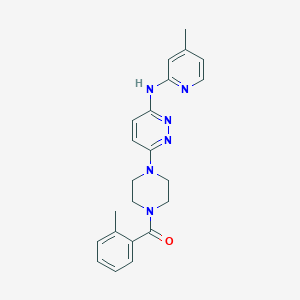

Benzimidazole derivatives can participate in various chemical reactions due to the reactivity of the imidazole ring. Paper mentions the ethylene oligomerization behavior of nickel dihalides of benzimidazole derivatives, indicating that such compounds can act as ligands in coordination complexes and catalyze reactions. The trimethyl groups in this compound could potentially affect its reactivity and the types of chemical reactions it can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on their substitution patterns. For instance, paper notes the presence of hydrogen bonding in the crystal structure of a benzimidazole derivative, which can affect the compound's solubility and melting point. The ethoxy group in this compound would contribute to its physical properties, such as solubility in organic solvents, and could also influence its boiling point and stability.

Scientific Research Applications

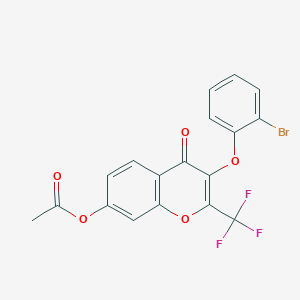

Design and Synthesis of Novel Compounds with Anticancer and Antiangiogenic Activity

A study by Romagnoli et al. (2015) elaborates on the design and synthesis of novel compounds characterized by various substituents, including a 2-methoxy/ethoxycarbonyl group, on the benzene portion of specific skeletons for anticancer applications. These compounds demonstrated significant antiproliferative activity against cancer cells, with the most promising compound showing potent vascular disrupting properties derived from its effect on vascular endothelial cells, suggesting potential applications in cancer therapy (Romagnoli et al., 2015).

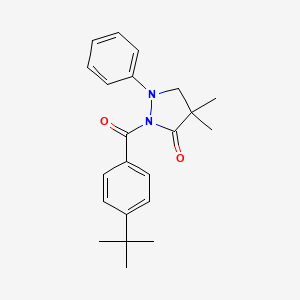

Luminescent Dirhenium(I) Compounds for Photophysical Studies

Shankar et al. (2014) synthesized semirigid ligands, including those with hydroxyphenylbenzimidazolyl units, to assemble neutral, luminescent heteroleptic, unsaturated double-hetero-stranded, rhenium(I)-based helicate and mesocate. These complexes exhibit dual emissions in both solution and solid state, indicating their potential use in luminescent probes and photophysical studies (Shankar et al., 2014).

Calix[4]arenes with Benzimidazolyl Ligands for Steric Control

Rufino-Felipe et al. (2012) prepared complexes tmbzimAlR(2) [tmbzim = 2,5,6-trimethylbenzimidazolate; R = Me, Et, (i)Bu] via alkane elimination and coordinative self-assembly. These complexes relate to calix[4]arenes, demonstrating how proper substitution on the benzimidazolyl ligand can modulate the conformation adopted by these metallacalix[4]arenes, potentially affecting their reactivity and interaction properties (Rufino-Felipe et al., 2012).

properties

IUPAC Name |

2,5,6-trimethyl-1-(2-phenoxyethyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-13-11-17-18(12-14(13)2)20(15(3)19-17)9-10-21-16-7-5-4-6-8-16/h4-8,11-12H,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXZIRTWJVQDYMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C(=N2)C)CCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B3009309.png)

![Ethyl 2-oxo-2-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)amino)acetate](/img/structure/B3009311.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B3009313.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B3009317.png)

![1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B3009325.png)